molecular formula C17H11BrN2O2 B1235117 2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline

2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline

Cat. No.: B1235117
M. Wt: 355.2 g/mol
InChI Key: RLTWFNLCFOIRSF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-bromophenyl)ethenyl]-8-nitroquinoline is a member of quinolines.

Scientific Research Applications

Antileishmanial Activity

Research has demonstrated that certain styrylquinoline derivatives exhibit antileishmanial activity. Specifically, compounds such as 2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol and others have shown effectiveness against intracellular amastigotes, with median effective concentrations (EC50) and selectivity indices indicating potential therapeutic use. These compounds also exhibited promising results in in vivo studies for therapeutic response in hamsters with experimental cutaneous leishmaniasis (Petro-Buelvas et al., 2021).

Photoluminescence and Supramolecular Structure

A study on 2-substituted-8-hydroxyquinoline ligands revealed the synthesis of dimeric complexes featuring unique Zn (II) units. These complexes exhibited photoluminescent properties and formed a lamellar solid structure through aromatic stacking interactions and nonclassical C-H…O hydrogen bonds. The photoluminescent properties of these complexes were discussed, indicating potential applications in material science (Yuan et al., 2012).

Nonlinear Optical Properties

Research into 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has unveiled their potential in nonlinear optical applications. These compounds, characterized by various spectroscopic methods, showed promise as candidates for optical limiting applications. Their nonlinear optical absorption was studied at 532 nm using 5 ns laser pulses, revealing significant potential for practical uses (Ruanwas et al., 2010).

Photoelectric Properties

8-Hydroxyquinoline derivatives have been synthesized and evaluated for their photoelectric properties. The introduction of a thiophene group to the 8-hydroxyquinoline moiety aimed to enhance fluorescence capability and the conjugate system. A novel zinc complex was synthesized, and its fluorescence lifetime and emission properties were studied, indicating applications in organic light-emitting diodes (Yin-min et al., 2014).

Synthesis of PI3K/mTOR Inhibitors

Compounds similar to 2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline, like bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, have been synthesized as key intermediates in the production of PI3K/mTOR inhibitors. These compounds have potential therapeutic uses, as they play a role in the development of novel anticancer drugs (Lei et al., 2015).

Spectroscopic Properties

Various styrylquinolinium dyes have been studied for their structures and spectroscopic properties. These studies, encompassing various spectroscopic and analytical methods, provide insights into the solvatochromism, charge transfer, and fluorescence properties of these compounds. The knowledge gained from these studies can be applied to the development of new materials with specific optical properties (Bakalska et al., 2017).

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline

InChI

InChI=1S/C17H11BrN2O2/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20(21)22)17(13)19-15/h1-11H/b9-7+

InChI Key

RLTWFNLCFOIRSF-VQHVLOKHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC(=CC=C3)Br

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC(=CC=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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